molecular formula C18H14N2S2 B14634561 2,3-Bis(benzylsulfanyl)but-2-enedinitrile CAS No. 52626-59-2

2,3-Bis(benzylsulfanyl)but-2-enedinitrile

Cat. No.: B14634561
CAS No.: 52626-59-2
M. Wt: 322.5 g/mol
InChI Key: JTFCCWUAKVJNON-UHFFFAOYSA-N
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Description

2,3-Bis(benzylsulfanyl)but-2-enedinitrile is an organic compound with the molecular formula C18H14N2S2 This compound is characterized by the presence of two benzylsulfanyl groups attached to a butenedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(benzylsulfanyl)but-2-enedinitrile typically involves the reaction of benzyl bromide with disodium maleonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Benzyl bromide (C7H7Br) and disodium maleonitrile (C4H2N2Na2).

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(benzylsulfanyl)but-2-enedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The benzylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Substitution reactions may involve nucleophiles such as thiols or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl groups can yield sulfoxides or sulfones, while reduction of the nitrile groups can produce primary amines.

Scientific Research Applications

2,3-Bis(benzylsulfanyl)but-2-enedinitrile has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Bis(benzylsulfanyl)but-2-enedinitrile depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the nitrile groups can participate in hydrogen bonding or coordination with metal ions, while the benzylsulfanyl groups can undergo redox reactions or form covalent bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(benzylamino)but-2-enedinitrile: This compound has amino groups instead of sulfanyl groups, leading to different chemical properties and reactivity.

    2,3-Bis(benzylideneamino)but-2-enedinitrile:

Uniqueness

2,3-Bis(benzylsulfanyl)but-2-enedinitrile is unique due to the presence of benzylsulfanyl groups, which impart distinct chemical reactivity and potential for diverse applications. The combination of nitrile and sulfanyl functionalities makes it a versatile compound in organic synthesis and research.

Properties

CAS No.

52626-59-2

Molecular Formula

C18H14N2S2

Molecular Weight

322.5 g/mol

IUPAC Name

2,3-bis(benzylsulfanyl)but-2-enedinitrile

InChI

InChI=1S/C18H14N2S2/c19-11-17(21-13-15-7-3-1-4-8-15)18(12-20)22-14-16-9-5-2-6-10-16/h1-10H,13-14H2

InChI Key

JTFCCWUAKVJNON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=C(C#N)SCC2=CC=CC=C2)C#N

Origin of Product

United States

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